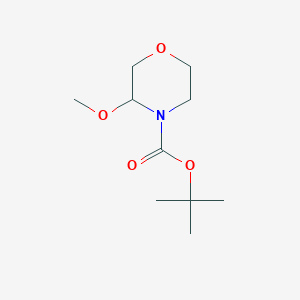

4-Boc-3-methoxy-morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of morpholine derivatives can involve multiple steps, including cyclization, alkylation, and condensation reactions. For instance, the synthesis of a thiophene analogue of the analgesic Pravadoline B involved a Fischer-analogue cyclization and subsequent alkylation with N-(2-Chloroethyl)morpholine . Another example is the synthesis of 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride, which was achieved through a cyclization reaction, reduction, and acidification . These methods highlight the diverse synthetic routes available for creating morpholine derivatives.

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be complex, with various substituents influencing the overall shape and electronic distribution. For example, the crystal structure of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide was determined, showing significant inhibitory activity against some cancer cell lines . The dihedral angles between different rings in the structure of 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate were also analyzed by X-ray crystallography .

Chemical Reactions Analysis

Morpholine derivatives can participate in various chemical reactions. For example, the hydrolysis of N-salicylidene-2-methoxyethylamine was catalyzed by morpholine, and the reaction was influenced by the presence of boric acid . Additionally, the complexation of morpholine derivatives with metals such as palladium(II) and mercury(II) was studied, revealing how the ligands coordinate through specific atoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can be deduced from their synthesis and molecular structure. For instance, the solubility, melting points, and boiling points can be influenced by the presence of different functional groups. The NMR spectra of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and bis{2-(N-morpholino)ethyl}telluride provided insights into the electronic environment of the protons and carbons in the molecules . The thermal hazard analysis of the nitration process for 4-(4-methoxy-3-nitrophenyl)morpholine also highlighted the importance of understanding the physical properties for safe chemical synthesis .

Scientific Research Applications

Synthesis and Chemical Properties

- 4-Boc-3-methoxy-morpholine has been utilized in the diastereoselective synthesis of novel 5-substituted morpholine-3-phosphonic acids, employing N-acyliminium intermediates and demonstrating significant diastereoselectivity in the formation of cis-disubstituted products (Bonilla-Landa, Viveros-Ceballos, & Ordóñez, 2014).

- The compound has also been featured in the optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity, indicating its potential in the development of pharmacologically active molecules (Boschelli et al., 2001).

Catalysis and Reaction Mechanism Studies

- It has played a role in ruthenium-catalyzed anti-Markovnikov hydroamination of vinylarenes, demonstrating high regioselectivity and yield in reactions with various amines, including morpholine derivatives (Utsunomiya & Hartwig, 2003).

- Furthermore, its derivatives have been involved in studies investigating the mechanism of direct functionalization of BODIPY dyes at the 3-position, contributing to the understanding of reaction pathways in dye functionalization (He, Hu, Xi, & Sun, 2015).

Material Science and Complexation Studies

- Derivatives of 4-Boc-3-methoxy-morpholine have been synthesized and studied for complexation with palladium(II) and mercury(II), contributing valuable insights into the structural and binding properties of these complexes (Singh, Sooriyakumar, Husebye, & Törnroos, 2000).

- The compound has also been a part of synthetic approaches to new heterocyclic systems, like 1,4-oxazine and substituted 1,4-oxazines, showcasing its versatility in the synthesis of diverse heterocyclic structures (Claveau et al., 2007).

Future Directions

The future directions in the research of 4-Boc-3-methoxy-morpholine and other morpholine derivatives include the development of efficient morpholine organocatalysts . Despite the limitations of the morpholine ring for enamine catalysis, recent studies have reported the synthesis of new organocatalysts belonging to the class of ß-morpholine amino acids .

properties

IUPAC Name |

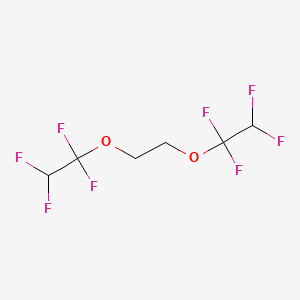

tert-butyl 3-methoxymorpholine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(12)11-5-6-14-7-8(11)13-4/h8H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLXBLAVDAYETC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Boc-3-methoxy-morpholine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B1283411.png)

![10H-Benzofuro[3,2-b]indole](/img/structure/B1283429.png)